

Technical Support Center: 4-Amino-2-hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-hydroxypyrimidine-5-carbonitrile

Cat. No.: B093188

[Get Quote](#)

Welcome to the technical support resource for **4-Amino-2-hydroxypyrimidine-5-carbonitrile** (CAS 16462-28-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic compound. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a key intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer agents.^[1] Its structure, featuring a pyrimidine core with amino, hydroxyl, and nitrile functional groups, contributes to its utility but also presents specific stability considerations.

A critical aspect of this molecule is its tautomerism. The "2-hydroxy" form can exist in equilibrium with its "2-oxo" tautomer (4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile). The oxo form is generally the more stable and predominant tautomer. This guide will address the molecule with the understanding that this tautomerism is a key factor in its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **4-Amino-2-hydroxypyrimidine-5-carbonitrile**?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[2] Specific recommendations are to store it in tightly sealed containers at room temperature or, for enhanced stability, under refrigeration (2-8°C) and protected from light.[1][3] Always check the supplier's specific recommendations.

Q2: What solvents are compatible with this compound?

A2: While comprehensive solubility data is not readily available, related compounds are soluble in DMSO, ethanol, and methanol.[4] When preparing solutions, it is crucial to assess stability in the chosen solvent, especially for long-term storage. For aqueous solutions, be aware of the potential for hydrolysis, particularly at non-neutral pH.

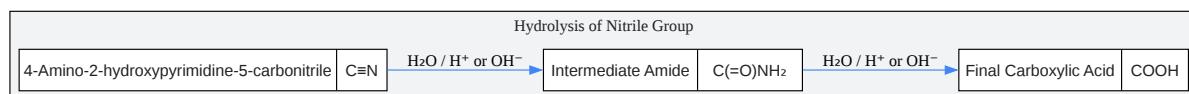
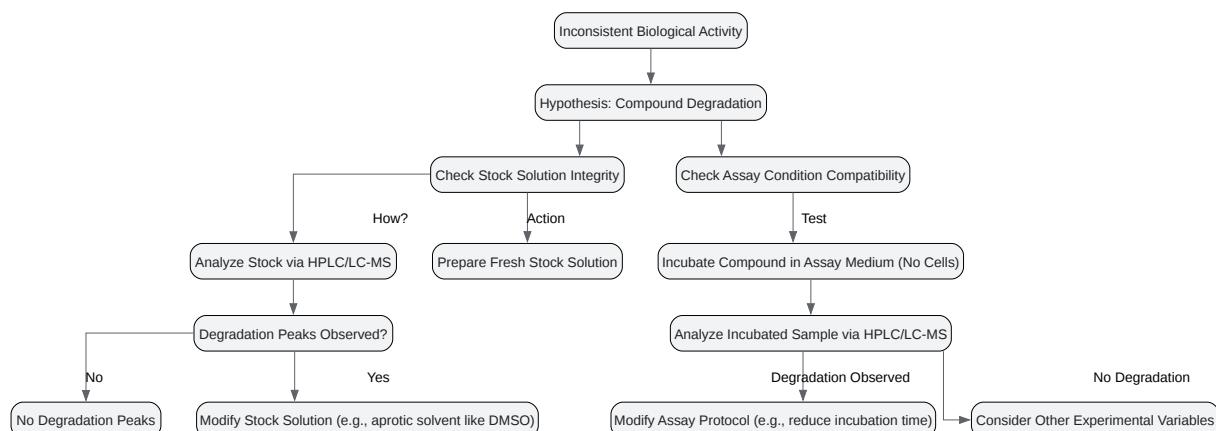
Q3: Is this compound sensitive to light?

A3: While some related heterocyclic compounds exhibit a degree of photostability[5], it is best practice in medicinal chemistry to protect all intermediates and final compounds from light to prevent potential photodegradation. One supplier recommends storing the compound protected from light.[3] We advise storing both the solid material and solutions in amber vials or in the dark.

Q4: What are the main degradation pathways I should be aware of?

A4: Based on the functional groups present, the primary degradation pathways of concern are hydrolysis of the nitrile and amino groups, and potential reactions involving the pyrimidine ring itself, especially under harsh pH or high-temperature conditions.[2][6]

Troubleshooting Guide: Common Experimental Issues



This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

Question: My recent batches of **4-Amino-2-hydroxypyrimidine-5-carbonitrile** are showing lower than expected activity in my cell-based assays. What could be the cause?

Answer: This issue often points to the degradation of your stock solution or the compound in the assay medium. The primary suspects are hydrolysis and reaction with media components.

Root Cause Analysis and Mitigation Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-hydroxypyrimidine-5-carbonitrile [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 16462-28-5 CAS MSDS (5-Pyrimidinecarbonitrile, 4-amino-1,2-dihydro-2-oxo- (9CI))
Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3
[m.chemicalbook.com]
- 5. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: 4-Amino-2-hydroxypyrimidine-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093188#stability-issues-of-4-amino-2-hydroxypyrimidine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com